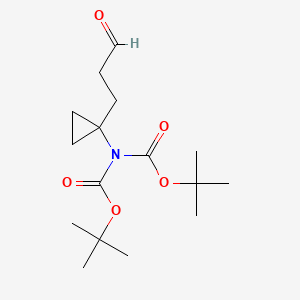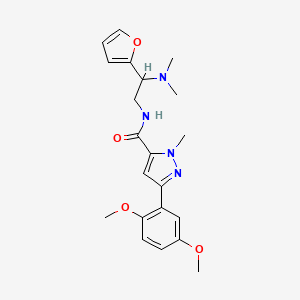
1,3-Diethyl-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-2-iodobenzene: is an organic compound with the molecular formula C10H13I . It consists of a benzene ring substituted with two ethyl groups at the 1 and 3 positions and an iodine atom at the 2 position. This compound is part of the iodobenzene family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3-Diethyl-2-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,3-diethylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the benzene ring .
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, with careful monitoring of temperature and reaction time to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions:
1,3-Diethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as the Sonogashira coupling, Heck reaction, and Suzuki coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia or potassium tert-butoxide in tert-butyl alcohol.
Coupling Reactions: Palladium or copper catalysts, often in the presence of bases such as potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as amines, alcohols, or thiols.
Coupling Reactions: Formation of biaryl compounds, alkynes, or alkenes depending on the specific coupling reaction employed.
Aplicaciones Científicas De Investigación
1,3-Diethyl-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: This compound is used in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It is employed in the development of novel therapeutic agents, especially in the design of molecules with potential anticancer or antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1,3-diethyl-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, allowing nucleophiles or coupling partners to attack the benzene ring and form new bonds .
Comparación Con Compuestos Similares
Iodobenzene: A simpler compound with a single iodine atom attached to a benzene ring.
1,3-Diethylbenzene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
2-Iodo-1,3-dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups, leading to differences in steric effects and reactivity.
Uniqueness:
1,3-Diethyl-2-iodobenzene is unique due to the presence of both ethyl groups and an iodine atom, which influence its reactivity and steric properties. The ethyl groups provide steric hindrance, affecting the compound’s behavior in various chemical reactions, while the iodine atom enhances its reactivity in substitution and coupling reactions .
Propiedades
IUPAC Name |
1,3-diethyl-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFIQNFCPBTUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92015-10-6 |
Source


|
| Record name | 1,3-diethyl-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide](/img/structure/B2657506.png)
![2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2657507.png)


![2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2657511.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2657512.png)


![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2657527.png)
